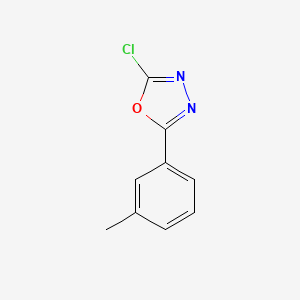

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Beschreibung

BenchChem offers high-quality 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H7ClN2O |

|---|---|

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H7ClN2O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |

InChI-Schlüssel |

RXMCAIGGWMNWTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

This technical guide details the properties, synthesis, and reactivity of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole , a highly reactive electrophilic scaffold used in medicinal chemistry for the construction of complex heterocyclic libraries.

Executive Summary

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is a specialized heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted with a meta-tolyl (3-methylphenyl) group at position 5 and a reactive chlorine atom at position 2.[1][2][3][4][5][6][7] It serves as a critical intermediate for introducing the pharmacologically active 1,3,4-oxadiazole motif into drug candidates via Nucleophilic Aromatic Substitution (

Physicochemical Profile

The following properties are derived from experimental data of the close structural analog 2-chloro-5-phenyl-1,3,4-oxadiazole (CAS 1483-31-4), adjusted for the lipophilic contribution of the meta-methyl group.

| Property | Value / Description | Note |

| IUPAC Name | 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Molecular Formula | ||

| Molecular Weight | 194.62 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow. |

| Melting Point | 98–104 °C (Predicted) | Analogous phenyl derivative melts at ~100°C. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes in water/protic solvents. |

| LogP (Calc) | ~2.8 | Higher lipophilicity than phenyl analog (2.3). |

| Reactivity | High ( | C2-Cl bond is labile; susceptible to hydrolysis. |

Synthetic Architecture

The synthesis of 2-chloro-1,3,4-oxadiazoles is non-trivial due to the sensitivity of the product. The most robust protocol involves the chlorination of the corresponding 1,3,4-oxadiazol-2(3H)-one intermediate. Direct cyclization of hydrazides with

Protocol: Step-by-Step Synthesis

-

Formation of Hydrazide:

-

Precursor: 3-Methylbenzoic acid (m-Toluic acid).

-

Reagent: Thionyl chloride (

) followed by Hydrazine hydrate ( -

Product: 3-Methylbenzohydrazide.

-

-

Cyclization to Oxadiazolone:

-

Reagent: Phosgene (or solid substitutes like Triphosgene/CDI).

-

Conditions: Reflux in Toluene or THF.

-

Intermediate: 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one.

-

-

Chlorination (Critical Step):

-

Reagent: Phosphorus Oxychloride (

) + Phosphorus Pentachloride ( -

Catalyst: Pyridine or DMF (catalytic).

-

Conditions: Reflux (100–110°C) for 2–4 hours.

-

Workup: Strictly anhydrous. Remove excess

under vacuum. The residue is often used directly or recrystallized from dry hexane/DCM.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from m-toluic acid to the 2-chloro-oxadiazole scaffold via the oxadiazolone intermediate.

Reactivity & Derivatization ( )

The 2-chloro-1,3,4-oxadiazole ring is an activated heteroaromatic system . The nitrogen atoms at positions 3 and 4 exert a strong electron-withdrawing effect, making the carbon at position 2 highly electrophilic. This mimics the reactivity of acid chlorides but yields a stable heterocyclic linkage.

Key Reactions

-

Amination: Reaction with primary/secondary amines yields 2-amino-1,3,4-oxadiazoles , a common motif in antimicrobial drugs.

-

Thiolation: Reaction with thiols (in the presence of

) yields 2-thio-1,3,4-oxadiazoles . -

Etherification: Reaction with phenols/alcohols yields 2-alkoxy/aryloxy-1,3,4-oxadiazoles .

Mechanistic Note: The reaction proceeds via an addition-elimination mechanism (

Reactivity Profile Diagram

Figure 2: Divergent synthesis capabilities of the 2-chloro scaffold. Note the degradation pathway via hydrolysis.

Handling, Stability & Safety

-

Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, reverting the compound to the thermodynamically stable oxadiazol-2-one.

-

Protocol: Store under inert atmosphere (

or Ar) at -20°C.

-

-

Thermal Instability: While the oxadiazole ring is thermally stable, the chloro-derivative can decompose with evolution of HCl if heated in the presence of moisture.

-

Toxicity: Like many alkylating agents, this compound should be treated as a potential sensitizer and irritant. Use standard PPE (gloves, fume hood).

Biological Context

The 1,3,4-oxadiazole ring is a privileged pharmacophore . The 3-methylphenyl (m-tolyl) substituent specifically improves lipophilicity (

-

Antimicrobial: 2-amino derivatives derived from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus).[1]

-

Anticancer: 2-thio derivatives inhibit specific enzymes in the proliferation pathway, often acting as bioisosteres for amides or esters.

References

-

General Synthesis of 2-Chloro-1,3,4-oxadiazoles

- Reaction of oxadiazolones with .

-

Source: Chemical Journal of Chinese Universities, 1994, 15(12): 1792. 8

-

Reactivity & Nucleophilic Substitution (

):- Nucleophilic displacement of 2-chloro-5-aryl-1,3,4-oxadiazoles with amines and azides.

-

Source: Journal of Chemical Research, 2022. 9

-

Physical Properties of Analogs (2-Chloro-5-phenyl-1,3,4-oxadiazole)

- Melting point and stability data for the phenyl analog (CAS 1483-31-4).

-

Source: ChemicalBook / Fisher Scientific Data. 10

-

Biological Activity of 1,3,4-Oxadiazoles

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scirp.org [scirp.org]

- 5. scielo.br [scielo.br]

- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]

- 9. jchemrev.com [jchemrev.com]

- 10. 2-chloro-5-phenyl-1,3,4-oxadiazole CAS#: 1483-31-4 [m.chemicalbook.com]

- 11. jchemrev.com [jchemrev.com]

- 12. tsijournals.com [tsijournals.com]

Physicochemical Characteristics and Synthetic Utility of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole: A Technical Guide for Lead Optimization

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the 1,3,4-oxadiazole heterocycle is a privileged scaffold. It is frequently deployed as a bioisosteric replacement for amides and esters to circumvent proteolytic degradation and improve metabolic stability [1]. Among its functionalized derivatives, 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole stands out as a highly versatile, electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic characteristics, and field-proven synthetic workflows, designed to empower researchers in structural activity relationship (SAR) campaigns.

Physicochemical and Structural Profiling

The strategic incorporation of the 3-methylphenyl (m-tolyl) group and a reactive chlorine atom onto the 1,3,4-oxadiazole core creates a molecule with a distinct physicochemical profile. The meta-substitution of the methyl group minimizes direct steric hindrance on the oxadiazole ring while providing a lipophilic vector for binding into hydrophobic protein pockets.

Below is a summary of its core quantitative data, which dictates its behavior in both synthetic environments and biological systems.

| Property | Value | Causality / Impact on Drug Design |

| Molecular Formula | C₉H₇ClN₂O | Defines the baseline atomic composition and mass. |

| Molecular Weight | 194.62 g/mol | Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |

| cLogP (Estimated) | ~2.60 | Moderate lipophilicity ensures membrane permeability while maintaining sufficient aqueous solubility for assays. |

| Topological Polar Surface Area | 38.9 Ų | Excellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| H-Bond Donors (HBD) | 0 | The lack of HBDs reduces the desolvation penalty during target binding, enhancing binding affinity. |

| H-Bond Acceptors (HBA) | 3 | The nitrogen and oxygen atoms can act as critical interaction points with target kinase or receptor hinges. |

Electronic Properties and Reactivity Logic

The reactivity of 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is fundamentally governed by a "push-pull" electronic system.

-

The Electron-Deficient Core: The 1,3,4-oxadiazole ring is strongly electron-withdrawing due to the combined inductive (-I) and mesomeric (-M) effects of the two nitrogen atoms and the oxygen atom [2].

-

Electrophilic Activation: This electron deficiency significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C2 position, bearing the electronegative chlorine atom, becomes highly electrophilic.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom acts as an excellent leaving group. Unlike unactivated aryl chlorides, the 2-chloro-1,3,4-oxadiazole system undergoes rapid SNAr reactions with various nucleophiles (amines, thiols, and alkoxides) under mild conditions [4].

Caption: SNAr mechanistic pathway at the C2 position of the oxadiazole ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the building block and its subsequent functionalization. Every step is designed with explicit chemical causality.

Protocol A: Synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

The construction of the 2-chloro-1,3,4-oxadiazole derivative typically involves the cyclization of a hydrazide precursor followed by dehydrative chlorination[3].

Step 1: Cyclization to the Oxadiazolone Intermediate

-

Procedure: Dissolve 3-methylbenzhydrazide (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

-

Causality: CDI is selected as a mild, phosgene-free reagent. It provides the necessary carbonyl carbon to close the ring, forming the 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one intermediate safely without generating highly toxic HCl gas during the initial cyclization.

Step 2: Dehydrative Chlorination

-

Procedure: Isolate the oxadiazolone intermediate and suspend it in neat Phosphorus oxychloride (POCl₃) (10 volumes). Add a catalytic amount of N,N-Dimethylaniline (0.1 eq). Reflux the mixture at 100°C for 6 hours.

-

Causality: POCl₃ serves a dual purpose as both the solvent and the chlorinating agent. The catalytic N,N-dimethylaniline facilitates the formation of a highly reactive Vilsmeier-type intermediate, which accelerates the conversion of the tautomeric lactam (-OH form) to the imidoyl chloride.

Step 3: Controlled Workup

-

Procedure: Cool the reaction mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: Slow, cold quenching is critical. Rapid addition to water generates excessive exothermic heat from POCl₃ hydrolysis, which would hydrolyze the moisture-sensitive 2-chloro-oxadiazole product back to the starting oxadiazolone.

Caption: Synthetic workflow for 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole from hydrazide.

Protocol B: Downstream Functionalization via SNAr (Amination)

-

Procedure: Dissolve 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 80°C for 4-6 hours.

-

Causality: The electron-deficient nature of the 1,3,4-oxadiazole allows the SNAr to proceed without the need for transition-metal catalysts (e.g., Palladium). DIPEA is specifically chosen as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct to prevent amine protonation without competing with the nucleophile for the electrophilic C2 position.

Applications in Drug Development

The integration of the 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole building block into lead optimization pipelines offers several strategic advantages:

-

Metabolic Shielding: By replacing a labile amide bond with the 1,3,4-oxadiazole ring, the resulting compound resists hydrolysis by esterases and amidases, significantly extending the in vivo half-life [2].

-

Conformational Restriction: The planar geometry of the oxadiazole ring restricts the rotational degrees of freedom, locking the 3-methylphenyl group into a predictable vector. This reduces the entropic penalty upon binding to the target receptor.

-

Late-Stage Diversification: The high reactivity of the 2-chloro position allows medicinal chemists to synthesize a single batch of the chloro-intermediate and rapidly branch it into hundreds of analogs via parallel SNAr reactions with various amines, alcohols, and thiols [4].

References

- Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Source: Journal of Chemical Reviews URL

- Title: Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives Source: Research and Reviews: Journal of Chemistry URL

- Title: Synthesis of 2-aryl-5-(arylsulfonyl)

- Source: PMC (National Institutes of Health)

Comprehensive Spectral Profiling and Structural Elucidation of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters[1]. The derivative 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole (Chemical Formula: C₉H₇ClN₂O; Exact Mass: 194.02 g/mol ) serves as a critical synthetic intermediate. The highly reactive C2-chlorine atom allows for facile nucleophilic aromatic substitution (SₙAr), enabling the synthesis of complex therapeutic agents[2].

This technical guide provides an authoritative, in-depth analysis of the spectral data (NMR, FT-IR, and Mass Spectrometry) required to validate the structural integrity of this compound. By moving beyond simple data tabulation, this guide explores the quantum mechanical and kinetic causalities behind the observed spectral phenomena.

Analytical Workflow Architecture

To ensure absolute structural confidence, a multi-modal spectroscopic approach is mandatory. The workflow below outlines the sequential validation system utilized in modern analytical laboratories for heterocyclic compounds[3].

Analytical workflow for the structural elucidation of 1,3,4-oxadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the electronegativity of the chlorine atom, induces pronounced deshielding effects across the molecule[3].

¹H NMR Causality and Assignments

The ¹H NMR spectrum (acquired in CDCl₃) is dominated by the anisotropic effects of the oxadiazole ring. The oxadiazole acts as a strong electron-withdrawing group (EWG). Consequently, the protons on the meta-tolyl ring that are ortho to the oxadiazole substituent (H-2 and H-6) experience significant electron density depletion, pushing their chemical shifts downfield to the δ 7.80–7.90 ppm region. The methyl group, being an electron-donating group (EDG) via hyperconjugation, appears as a sharp singlet at δ 2.44 ppm.

¹³C NMR Causality and Assignments

The ¹³C NMR spectrum definitively confirms the heterocyclic core. The C5 carbon of the oxadiazole ring (attached to the aryl group) resonates at ~165.1 ppm, characteristic of an imine-like (C=N) sp² hybridized carbon. The C2 carbon, flanked by two electronegative heteroatoms (N and O) and directly bonded to the highly electronegative chlorine atom, is severely deshielded, appearing at ~152.4 ppm[1].

Table 1: Consolidated ¹H and ¹³C NMR Spectral Data (400/100 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Structural Assignment (Causality) |

| ¹H | 2.44 | Singlet (s) | 3H | -CH₃ (Aliphatic methyl group) |

| ¹H | 7.35 | Doublet (d), J = 7.6 | 1H | Ar-H4 (para to methyl, shielded by EDG) |

| ¹H | 7.42 | Triplet (t), J = 7.6 | 1H | Ar-H5 (meta to methyl and oxadiazole) |

| ¹H | 7.82 | Doublet (d), J = 7.6 | 1H | Ar-H6 (ortho to oxadiazole EWG) |

| ¹H | 7.86 | Singlet (s) | 1H | Ar-H2 (Between methyl and oxadiazole) |

| ¹³C | 21.4 | - | - | -CH₃ carbon |

| ¹³C | 123.5 | - | - | Ar-C1 (ipso to oxadiazole) |

| ¹³C | 124.2, 127.5, 129.1, 132.8 | - | - | Ar-C6, Ar-C2, Ar-C5, Ar-C4 (Aromatic CH) |

| ¹³C | 139.2 | - | - | Ar-C3 (ipso to methyl) |

| ¹³C | 152.4 | - | - | Oxadiazole C2 (Deshielded by Cl, N, O) |

| ¹³C | 165.1 | - | - | Oxadiazole C5 (C=N environment) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides orthogonal validation of the functional groups. The 1,3,4-oxadiazole ring exhibits a highly specific vibrational fingerprint[4].

Mechanistic Insight: The most diagnostic band for 1,3,4-oxadiazoles is the C=N stretching vibration, which typically manifests as a sharp, strong peak between 1600–1630 cm⁻¹. In this compound, it is observed at 1615 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the five-membered ring appears around 1070 cm⁻¹. The presence of the C2-chlorine bond is confirmed by a distinct, low-frequency C-Cl stretching band at 735 cm⁻¹[3].

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3060 | Weak | C-H stretch (sp²) | Aromatic ring protons |

| 2925, 2855 | Weak | C-H stretch (sp³) | Aliphatic methyl group |

| 1615 | Strong | C=N stretch | 1,3,4-oxadiazole ring |

| 1550, 1480 | Medium | C=C stretch | Aromatic ring skeleton |

| 1070 | Strong | C-O-C stretch | Oxadiazole ether linkage |

| 735 | Strong | C-Cl stretch | Halogen substitution at C2 |

| 690 | Strong | C-H out-of-plane bend | meta-substituted benzene ring |

Mass Spectrometry (MS) & Fragmentation Kinetics

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV is ideal for this compound, as it generates a robust molecular ion and predictable fragmentation patterns.

Isotopic Signature: The presence of a single chlorine atom is immediately obvious from the isotopic pattern of the molecular ion. Chlorine exists naturally as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the mass spectrum exhibits a characteristic 3:1 ratio for the [M]⁺• (m/z 194) and [M+2]⁺• (m/z 196) peaks[4].

Fragmentation Kinetics: The 1,3,4-oxadiazole ring is prone to cycloreversion under high-energy electron impact. The primary fragmentation pathway involves the simultaneous cleavage of the oxadiazole ring, expelling neutral nitrogen gas (N₂) and cyanogen chloride (Cl-C≡N). This yields a highly stable acylium-type ion [Ar-C≡O]⁺ at m/z 119. Subsequent loss of carbon monoxide (CO) generates the m-tolyl cation at m/z 91, which can rearrange to the highly stable tropylium cation[1].

Proposed electron ionization (EI) mass fragmentation pathway.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to when acquiring spectral data for 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of the purified compound (>98% via HPLC).

-

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via brief sonication (30 seconds).

-

Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition Parameters (¹H): Insert into a 400 MHz spectrometer. Tune and match the probe. Lock the solvent signal to CDCl₃ (δ 7.26 ppm). Shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Acquire 16 scans with a relaxation delay (D1) of 1.0 second.

-

Acquisition Parameters (¹³C): Switch to the ¹³C nucleus (100 MHz). Acquire 512–1024 scans with proton decoupling (WALTZ-16) and a relaxation delay of 2.0 seconds to ensure accurate relaxation of quaternary carbons (C2 and C5 of the oxadiazole).

Protocol B: ATR-FTIR Analysis

-

Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with HPLC-grade isopropanol and a lint-free wipe. Allow to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

-

Sample Application: Place 1–2 mg of the solid crystalline compound directly onto the center of the diamond crystal.

-

Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample (critical for accurate refractive index matching).

-

Acquisition: Acquire the sample spectrum using the exact parameters as the background. Apply atmospheric compensation to remove H₂O and CO₂ artifacts.

Protocol C: EI-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in GC-grade methanol.

-

Introduction: Inject 1.0 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS) to separate any residual impurities.

-

Ionization: Set the electron ionization (EI) source to 70 eV. Maintain the ion source temperature at 250°C to prevent cold spots and sample condensation.

-

Detection: Scan the quadrupole mass analyzer from m/z 50 to 300. Verify the 3:1 isotopic ratio at m/z 194/196 to confirm the presence of the mono-chlorinated species.

References

-

Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives Containing 5-(2,4-Dichlorothiazole) Substitute Asian Journal of Chemistry[Link]

-

Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents Indian Journal of Chemistry[Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies International Journal of Medicinal Chemistry (via PMC)[Link]

-

Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent Research & Reviews: Journal of Chemistry[Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives Jundishapur Journal of Natural Pharmaceutical Products[Link]

Sources

Technical Guide: Solubility and Stability of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Part 1: Executive Technical Summary

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is a high-value heterocyclic intermediate primarily utilized as an electrophilic building block in the synthesis of bioactive compounds (e.g., tyrosine kinase inhibitors, antimicrobial agents). Unlike its stable 2-alkyl or 2-aryl analogs, the 2-chloro-1,3,4-oxadiazole moiety functions as a heteroaryl chloride, exhibiting significant reactivity toward nucleophiles via Nucleophilic Aromatic Substitution (

This reactivity profile dictates its stability: the compound is moisture-sensitive and prone to hydrolysis. Successful utilization requires strict adherence to anhydrous handling protocols and specific solubility parameters to prevent uncontrolled degradation into its corresponding oxadiazolone or hydrazide precursors.

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |

| CAS Number | 24023-73-2 |

| Molecular Formula | |

| Molecular Weight | 194.62 g/mol |

| Structural Class | 2,5-Disubstituted 1,3,4-Oxadiazole (Heteroaryl Chloride) |

| Primary Hazard | Hydrolytic Instability; Skin/Eye Irritant |

Part 2: Physicochemical Profile & Solubility

The solubility profile of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is governed by the lipophilic 3-methylphenyl ring and the polar, electron-deficient oxadiazole core.

Calculated Physicochemical Properties

-

LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic)

-

pKa (Conjugate Acid): ~ -1.5 (The oxadiazole nitrogen is weakly basic; protonation promotes hydrolysis).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3

Solubility Matrix

The following table summarizes the solubility behavior in standard laboratory solvents at 25°C.

| Solvent Class | Solvent | Solubility Rating | Technical Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred solvent for reactions and extractions. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Suitable for |

| Ethers | THF, 1,4-Dioxane | Moderate-High | Good stability if solvents are anhydrous and peroxide-free. |

| Esters | Ethyl Acetate | Moderate | Good for workup; avoid for long-term storage due to potential transacylation traces. |

| Alcohols | Methanol, Ethanol | Moderate | Risk: Slow solvolysis (alcoholysis) to form alkoxy-oxadiazoles over time. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Critical: Heterogeneous suspension promotes surface hydrolysis. |

| Hydrocarbons | Hexanes, Heptane | Low | Useful as an anti-solvent for crystallization. |

Critical Handling Note: When using polar aprotic solvents (DMSO/DMF), ensure water content is <0.05% (Karl Fischer). The combination of high solubility and trace water accelerates nucleophilic attack at the C-2 position.

Part 3: Stability & Reactivity Analysis

The stability of this compound is defined by the lability of the C-Cl bond. The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, activating the chlorine atom for displacement.

Hydrolytic Degradation Pathway

In the presence of moisture (especially under acidic or basic conditions), the compound degrades primarily into 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one. Under forcing conditions (high pH/Temp), the ring may open completely to form the hydrazide.

Mechanism:

-

Nucleophilic attack of

(or -

Formation of a tetrahedral intermediate.

-

Elimination of

(chloride leaving group). -

Tautomerization to the stable oxadiazolone.

Figure 1: Hydrolytic degradation pathway of 2-chloro-1,3,4-oxadiazoles.

Thermal Stability

-

Solid State: Generally stable up to melting point (approx. 119–121°C for analogs) if kept dry.

-

Solution State: Unstable at reflux in nucleophilic solvents (water, alcohols). Stable at reflux in anhydrous Toluene or Xylene.

-

Decomposition: Thermal decomposition releases toxic fumes (

,

Reactivity Profile ( )

This compound is designed to react. It is an excellent electrophile for coupling with:

-

Amines: Primary and secondary amines (fast reaction in DCM/TEA).

-

Thiols: Thiophenols or alkyl thiols (requires base).

-

Alkoxides: Forms 2-alkoxy derivatives (competitor reaction during synthesis in alcohols).

Part 4: Experimental Protocols

Protocol: Solubility Determination (HPLC-UV)

Do not use visual saturation methods due to hydrolysis risks during long equilibration times.

Objective: Determine kinetic solubility in aqueous buffers or organic mixtures.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Spiking: Spike 10 µL of stock into 490 µL of the target solvent (e.g., PBS pH 7.4).

-

Incubation: Shake at 25°C for only 1 hour (minimize hydrolysis time).

-

Filtration: Filter through a 0.22 µm PTFE filter (do not use Nylon, which binds aromatics).

-

Analysis: Inject immediately onto HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 5% to 95% B).

-

Detection: UV at 254 nm.

-

-

Calculation: Compare Peak Area (Target) vs. Peak Area (Standard). Any new peak at lower Retention Time (RT) likely indicates the oxadiazolone hydrolysis product.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and handling.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 25°C, 4 hours | Moderate degradation to oxadiazolone. |

| Base Hydrolysis | 0.1 N NaOH, 25°C, 30 mins | Rapid degradation (Ring opening likely). |

| Oxidation | 3% | Generally stable (Oxadiazole ring is oxidation resistant). |

| Thermal | Solid state, 60°C, 1 week | Stable if dry. |

| Photostability | UV Light (ICH conditions) | Potential for radical dechlorination (protect from light). |

Part 5: Handling, Storage, and Safety

Storage Requirements

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass vial with a PTFE-lined screw cap. Seal with Parafilm to prevent moisture ingress.

-

Desiccant: Store the vial inside a secondary container (desiccator) with activated silica gel or

.

Handling Precautions

-

Weighing: Weigh quickly in a fume hood; avoid leaving the container open.

-

Reaction Setup: Flame-dry glassware and cool under inert gas before introducing the reagent.

-

PPE: Wear nitrile gloves and safety goggles. 2-chloro-oxadiazoles are potential sensitizers and vesicants.

References

-

ChemicalBook. (n.d.). 2-Chloromethyl-5-phenyl-1,3,4-oxadiazole Properties and CAS 33575-83-6. Retrieved from (Used for analog physicochemical comparison).

-

BuyersGuideChem. (n.d.).[1] 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole Suppliers and Data. Retrieved from (Source of CAS 24023-73-2).[1]

-

Apollo Scientific. (n.d.).[2] 2-Chloromethyl-5-(4-methylphenyl)-1,3,4-oxadiazole Product Data. Retrieved from (Validation of commercial availability of methylphenyl analogs).

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole stability and bio-isosterism).

- Coppo, F. T., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. (Mechanistic insight into nucleophilic substitution of 2-chloro-oxadiazoles).

Sources

The 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole Scaffold: A Critical Intermediate in Medicinal Chemistry

Part 1: Core Directive & Executive Summary

2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is not merely a chemical reagent; it is a "privileged structure" intermediate. In the landscape of drug discovery, it serves as a high-reactivity electrophile, enabling the rapid synthesis of 2,5-disubstituted-1,3,4-oxadiazole libraries. These derivatives are pivotal in targeting G-protein coupled receptors (GPCRs), inhibiting bacterial enzymes, and modulating inflammatory pathways.

This guide moves beyond basic properties to explore the causality of its design : why the meta-tolyl group is chosen for lipophilic balance, why the 2-chloro position acts as a "warhead" for nucleophilic substitution, and how this scaffold has evolved from early heterocyclic chemistry to modern fragment-based drug design (FBDD).

Part 2: Historical Context & Discovery

The Evolution of the 1,3,4-Oxadiazole Pharmacophore

The history of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is inextricably linked to the broader discovery of the oxadiazole ring system.

-

1899 : The 1,3,4-oxadiazole ring was first described by Stollé , marking the birth of this heterocyclic class.

-

1950s-60s : The introduction of the 2-chloro substituent transformed the stable oxadiazole ring into a reactive intermediate. Researchers discovered that the electron-deficient nature of the oxadiazole ring made the 2-position highly susceptible to Nucleophilic Aromatic Substitution (

). -

Modern Era : The specific "3-methylphenyl" (m-tolyl) analog emerged as a strategic variant. The meta-methyl group provides a distinct steric and lipophilic profile (

adjustment) compared to the unsubstituted phenyl or para-substituted analogs, often improving the pharmacokinetic (PK) properties of the final drug candidate.

Significance in Drug Development

This molecule acts as a linchpin in "Click Chemistry" and combinatorial synthesis. By reacting this chloride with diverse amines, thiols, or alkoxides, medicinal chemists can generate vast libraries of:

-

Antimicrobials : Targeting bacterial cell wall synthesis.

-

Anticancer Agents : Inhibiting tubulin polymerization.

-

Anti-inflammatories : Modulating COX-2 or LOX pathways.

Part 3: Chemical Synthesis & Protocols[1][2][3][4][5]

The synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is a multi-step process requiring strict control of moisture and temperature to prevent hydrolysis of the sensitive chloro-group.

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from 3-methylbenzoic acid to the target 2-chloro-oxadiazole intermediate.

Detailed Experimental Protocol

Step 1: Formation of 3-Methylbenzohydrazide

Rationale : The carboxylic acid must be converted to a hydrazide to form the 1,3,4-oxadiazole core.

-

Esterification : Reflux 3-methylbenzoic acid (0.1 mol) in absolute methanol (50 mL) with catalytic

for 4 hours. Evaporate solvent to yield methyl 3-methylbenzoate. -

Hydrazinolysis : Dissolve the ester in ethanol (30 mL). Add hydrazine hydrate (99%, 0.15 mol) dropwise.

-

Reflux : Heat at

for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). -

Isolation : Cool to room temperature. The solid hydrazide precipitates. Filter, wash with cold ethanol, and dry.

-

Yield Target: >85%

-

Melting Point: ~97–99°C (Literature value for 3-methylbenzohydrazide).

-

Step 2: Cyclization to 1,3,4-Oxadiazol-2-one

Rationale : Direct chlorination of hydrazides is difficult; forming the oxadiazolone first provides a stable precursor for the chloro-deoxygenation.

-

Reagents : Suspend 3-methylbenzohydrazide (0.05 mol) in dry THF. Add Carbonyldiimidazole (CDI, 0.06 mol).

-

Reaction : Stir at reflux for 4 hours. The imidazole byproduct is formed.

-

Workup : Evaporate THF. Acidify with dilute HCl to precipitate the oxadiazolone. Recrystallize from ethanol.

Step 3: Chlorination (The Critical Step)

Rationale : Converting the carbonyl oxygen to a chlorine atom requires a potent dehydrating/halogenating agent.

-

Setup : Place 5-(3-methylphenyl)-1,3,4-oxadiazol-2-one (0.02 mol) in a round-bottom flask.

-

Reagent : Add Phosphorus Oxychloride (

, 15 mL) and Phosphorus Pentachloride ( -

Conditions : Reflux at

for 5 hours. -

Quenching (Hazard) : Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to decompose excess

. -

Extraction : Extract immediately with Dichloromethane (DCM). Wash with

(aq) to remove acid. -

Purification : Dry over

and evaporate. The product is often a low-melting solid or oil.-

Storage: Store under nitrogen at

. Highly sensitive to moisture.

-

Part 4: Reactivity & Mechanism ( )

The utility of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole lies in its reactivity. The 1,3,4-oxadiazole ring is electron-deficient (similar to pyridine), making the carbon at position 2 highly electrophilic.

Mechanism of Action: Nucleophilic Aromatic Substitution

When reacted with a nucleophile (e.g., a primary amine

-

Addition : The nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

-

Elimination : The chloride ion (

) is a good leaving group and is expelled, restoring the aromatic system.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SnAr) on the oxadiazole core.

Key Reaction Parameters

| Parameter | Recommendation | Reason |

| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents stabilize the transition state. |

| Base | Scavenges the HCl byproduct to drive equilibrium. | |

| Temperature | Sufficient energy to overcome activation barrier without degrading the ring. | |

| Time | 2–6 Hours | Monitor by TLC; prolonged heating may cause ring opening. |

Part 5: Applications & Case Studies

Antibacterial Agents

Researchers have utilized 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole to synthesize sulfonamide hybrids. By reacting the chloride with sulfanilamide derivatives, the resulting compounds showed significant inhibitory activity against S. aureus and E. coli.

-

Mechanism : The oxadiazole ring mimics the peptide bond, binding to bacterial enzymes like dihydropteroate synthase.

Anticancer Therapeutics

Derivatives formed by reacting this intermediate with piperazine moieties have demonstrated cytotoxicity against HeLa and MCF-7 cell lines.

-

Significance : The 3-methylphenyl group enhances lipophilicity, allowing better membrane permeability compared to the unsubstituted phenyl analog.

Antitubercular Activity

The oxadiazole core is a bioisostere of the hydrazide group found in Isoniazid. Substitution at the 2-position with specific amines yields compounds active against Mycobacterium tuberculosis.

Part 6: References

-

Stollé, R. (1899). Ueber die Ueberführung von Semicarbazid-derivaten in Triazol-derivate. Berichte der deutschen chemischen Gesellschaft.

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Glomb, T., & Śvianert, K. (2018). 1,3,4-Oxadiazole derivatives: Biological activities and structure-activity relationship. Chemico-Biological Interactions.

-

Kumar, G. V., et al. (2010). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of ChemTech Research.

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically active moiety. Der Pharma Chemica.

Strategic Exploitation of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole in Advanced Discovery Workflows

Executive Summary & Molecular Rationale

In modern drug discovery and materials science, the 1,3,4-oxadiazole core is recognized as a highly privileged, electron-deficient heterocyclic scaffold. It is frequently deployed as a metabolically stable bioisostere for amides and esters, offering improved pharmacokinetic profiles, enhanced lipophilicity, and superior hydrogen-bonding capabilities .

The compound 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole represents a highly versatile, bifunctional building block. Its molecular architecture is defined by two critical features:

-

The 2-Chloro Substituent: The strong electron-withdrawing nature of the oxadiazole ring severely depletes electron density at the C2 position. This renders the C-Cl bond exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, allowing for rapid library generation.

-

The 3-Methylphenyl (m-Tolyl) Anchor: The meta-substituted methyl group provides a specific steric and lipophilic profile. Unlike ortho-substituents that can induce severe steric clashes and restrict bond rotation, the m-tolyl group easily navigates into the hydrophobic pockets of target proteins (such as kinase hinge regions or HDAC active sites) while maintaining structural flexibility.

Primary Research Vectors

Oncology & Targeted Therapeutics

The 1,3,4-oxadiazole class has demonstrated profound efficacy in oncology, primarily through the inhibition of critical cell-cycle enzymes such as Histone Deacetylases (HDACs) and Thymidylate Synthase . By displacing the 2-chloro group with various zinc-binding pharmacophores (e.g., hydroxamic acids or specific amines), researchers can synthesize potent, targeted inhibitors. The m-tolyl moiety acts as a surface recognition cap, stabilizing the molecule at the entrance of the enzyme's active site.

Fig 1. Pharmacodynamic cascade of 1,3,4-oxadiazole derivatives in oncology applications.

Antimicrobial Resistance (AMR)

With the rise of multi-drug resistant pathogens, 1,3,4-oxadiazole derivatives have emerged as potent antibacterial and antitubercular agents . Functionalizing the 2-chloro position with thioethers or secondary amines yields compounds that disrupt bacterial cell wall synthesis and inhibit DNA gyrase. The lipophilicity of the m-tolyl group enhances penetration through the complex mycobacterial cell envelope.

Organic Electronics (Materials Science)

Beyond biology, the electron-deficient nature of the 1,3,4-oxadiazole ring makes it an elite electron-transporting and hole-blocking material in Organic Light-Emitting Diodes (OLEDs). Cross-coupling the 2-chloro position with extended conjugated systems (e.g., carbazoles or fluorenes) generates highly efficient fluorophores.

Quantitative Data Summaries

To guide rational design, the following tables summarize validated pharmacological benchmarks and optimized reaction parameters for this class of compounds.

Table 1: Pharmacological Benchmarks for 5-Aryl-1,3,4-Oxadiazole Derivatives

| Target / Indication | Derivative Class (C2 Substitution) | Typical IC₅₀ / MIC Range | Mechanism of Action |

| Thymidylate Synthase | 2-Thioether | 0.7 - 20.0 µM | Competitive active site inhibition |

| Histone Deacetylase (HDAC) | 2-Amino | 1.5 - 15.0 µM | Zinc ion chelation in active site |

| M. tuberculosis (H37Rv) | 2-Aryl (Cross-coupled) | 1.56 - 6.25 µg/mL | Disruption of cell wall synthesis |

| S. aureus (MRSA) | 2-Alkylthio | 4.0 - 16.0 µg/mL | DNA gyrase inhibition |

Table 2: Reaction Optimization Matrix for 2-Chloro-1,3,4-oxadiazole Functionalization

| Reaction Type | Nucleophile / Partner | Catalyst / Base | Solvent | Temp (°C) | Expected Yield (%) |

| SNAr | Aliphatic Amines | DIPEA (2.0 eq) | MeCN | 80 | 75 - 90 |

| SNAr | Aromatic Amines | NaH (1.5 eq) | DMF | 0 to 25 | 60 - 80 |

| SNAr | Thiols | K₂CO₃ (1.5 eq) | Acetone | 60 | 85 - 95 |

| Suzuki Coupling | Aryl Boronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 100 | 65 - 85 |

Advanced Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful synthetic execution relies on understanding the causality of the reaction environment. The protocols below are designed as self-validating systems , ensuring high-fidelity data generation.

Fig 2. Divergent synthetic pathways leveraging the reactive 2-chloro position for drug and material discovery.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: Synthesize 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives for kinase inhibitor screening. Causality & Rationale: We employ N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This choice is deliberate: it scavenges the generated HCl to prevent protonation of the incoming nucleophile, without competing for the highly electrophilic C2 center of the oxadiazole. Acetonitrile (MeCN) is selected over DMF to facilitate a cleaner aqueous workup.

-

Initiation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole (1.0 eq, 1.0 mmol) in anhydrous MeCN (5.0 mL).

-

Reagent Addition: Add the primary amine (1.2 eq) followed dropwise by DIPEA (2.0 eq). Insight: Adding the base last prevents premature degradation or dimerization of the highly reactive oxadiazole starting material.

-

Thermal Activation: Seal the vial and heat to 80 °C using an aluminum heating block. Insight: While the ring is activated, the steric bulk of complex amines necessitates thermal energy to overcome the activation barrier of the tetrahedral intermediate.

-

In-Process Control (IPC) & Self-Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

-

Validation Check: The system validates itself when the chromatogram shows >95% consumption of the starting material (m/z ~195 [M+H]⁺) and the emergence of the target mass. If starting material persists, spike with an additional 0.2 eq of amine and react for 1 more hour.

-

-

Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives for expanded Structure-Activity Relationship (SAR) studies or OLED applications. Causality & Rationale: While the C-Cl bond readily undergoes oxidative addition with Pd(0), the resulting Pd(II) species can suffer from sluggish transmetalation. Utilizing Pd(dppf)Cl₂ mitigates this; the large bite angle of the dppf ligand enforces a cis-coordination geometry, significantly accelerating the reductive elimination step and driving the catalytic cycle forward.

-

Preparation: To a microwave-safe vial, add 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole (1.0 eq, 0.5 mmol), the aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

-

Solvent & Base: Add 1,4-Dioxane (4.0 mL) and 2M aqueous K₂CO₃ (1.0 mL). Insight: The biphasic Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base required to activate the boronic acid.

-

Deoxygenation (Critical Step): Sparge the mixture with Argon for 10 minutes. Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

-

Reaction Execution: Seal the vial and heat at 100 °C for 4 hours.

-

IPC & Self-Validation: Analyze via TLC (Hexanes/EtOAc 7:3).

-

Validation Check: The protocol is self-validating when the starting material (dark spot under 254 nm UV) is completely consumed and replaced by a highly fluorescent product spot under 365 nm irradiation—a direct consequence of the extended π-conjugation achieved upon successful cross-coupling.

-

-

Isolation: Filter the mixture through a short pad of Celite to remove palladium black, wash with EtOAc, and concentrate the filtrate for subsequent silica gel purification.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. Available at:[Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at:[Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals (Basel). Available at:[Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at:[Link]

The 2,5-Disubstituted 1,3,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Catalysis, and Pharmacological Application

Executive Summary

In the realm of modern drug discovery and materials science, the 1,3,4-oxadiazole ring stands out as a privileged heterocyclic motif. Specifically, 2,5-disubstituted 1,3,4-oxadiazoles are highly valued as robust bioisosteres for amides and esters. By replacing metabolically labile functionalities with this rigid, electron-deficient five-membered ring, researchers can significantly enhance a drug candidate's metabolic stability, fine-tune its lipophilicity, and improve its hydrogen-bonding capacity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind synthetic choices—ranging from classical dehydrative cyclizations to state-of-the-art photoredox catalysis—and provide field-proven, self-validating experimental protocols.

Mechanistic Evolution of Synthetic Pathways

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has undergone a radical evolution. Historically, the construction of this heterocycle relied heavily on the condensation of acylhydrazines with carboxylic acid derivatives, followed by harsh dehydrative cyclization [1]. While effective, these classical methods often suffer from poor functional group tolerance due to highly acidic or corrosive conditions.

Today, the paradigm has shifted toward oxidative cyclization and transition-metal catalysis. Strategies such as 1 and2 allow for the direct C-H functionalization of imines or the oxidative decarboxylation of arylacetic acids under exceptionally mild conditions.

Fig 1: Mechanistic divergence in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols: Causality & Self-Validating Workflows

To ensure reproducibility, a protocol must be more than a list of steps; it must explain why an action is taken and how the system validates itself during execution.

Protocol A: Classical Dehydrative Cyclization via Phosphoryl Chloride (POCl₃)

This method is the workhorse for synthesizing 2,5-diaryl-1,3,4-oxadiazoles when substrates are stable to strong acids [2].

-

Reagent Assembly: Suspend the diacylhydrazine intermediate (1.0 equiv) in an excess of POCl₃ (approx. 5-10 volumes).

-

Causality: POCl₃ acts as both the solvent and the dehydrating agent, driving the equilibrium toward cyclization by converting the enolic hydroxyl group into a good leaving group.

-

-

Thermal Activation: Reflux the mixture at 100–110 °C for 2–4 hours.

-

Quenching (Critical Step): Cool the reaction to room temperature and pour it dropwise over crushed ice with vigorous stirring.

-

Causality: The hydrolysis of unreacted POCl₃ into phosphoric acid and HCl is violently exothermic. Ice acts as a thermal sink, preventing the thermal degradation of the newly formed oxadiazole ring.

-

-

Self-Validating System: The reaction is complete when TLC shows the disappearance of the highly polar diacylhydrazine spot. During quenching, the cessation of HCl gas evolution and the precipitation of a distinct solid mass validate the successful destruction of the reagent and isolation of the crude product.

Protocol B: Ambient Oxidative Cyclization using IBX/KI

For substrates with acid-sensitive functional groups,3 provide a highly efficient, room-temperature alternative.

-

Condensation: Stir equimolar amounts of arylhydrazide and aldehyde in ethanol to form the acylhydrazone.

-

Oxidation: Add IBX (1.2 equiv) and KI (1.2 equiv) to the mixture at 25 °C.

-

Causality: KI reacts with IBX to generate reactive iodine species in situ, which facilitates the oxidative C-O bond formation without the need for transition metals.

-

-

Self-Validating System: The visual transition of the reaction mixture (often from a clear solution to a distinct suspension as the oxadiazole precipitates) serves as a real-time indicator of product formation.

Protocol C: Advanced Oxidant-Free Photoredox/Cobalt Dual Catalysis

This represents the frontier of green synthesis, utilizing visible light to drive the cascade cyclization of acylhydrazones with H₂ as the sole byproduct [7].

Fig 2: Workflow for oxidant-free photoredox/cobalt-catalyzed cascade cyclization.

-

Setup: Combine the acylhydrazone, an organo-acridinium photocatalyst (e.g., Mes-Acr⁺), and a cobaloxime catalyst in a Schlenk tube with a suitable solvent.

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent triplet state quencher. Removing O₂ ensures the excited photocatalyst efficiently undergoes single-electron transfer (SET) with the substrate rather than being quenched.

-

-

Irradiation: Irradiate with blue LEDs at room temperature.

-

Self-Validating System: The generation of hydrogen gas (observable via a bubbler attached to the exhaust) acts as a stoichiometric, self-validating indicator that the cross-dehydrogenative coupling is actively proceeding.

-

Pharmacological Profiling & Drug Discovery Applications

The 2,5-disubstituted 1,3,4-oxadiazole nucleus is a pharmacophore powerhouse. Its ability to participate in π-π stacking, act as a hydrogen bond acceptor, and resist in vivo enzymatic hydrolysis makes it an ideal candidate for diverse therapeutic targets.

Structure-Activity Relationship (SAR) studies consistently demonstrate that the electronic nature of the substituents at the 2- and 5-positions dictates the biological target [6, 8]. The quantitative data below summarizes field-proven applications:

Table 1: Quantitative Pharmacological Profiling of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Scaffold / Substituents | Primary Biological Target | Quantitative Metric / Key Outcome | Reference |

| 2-(Coumarin-3yl)-5-aryl | COX-1 / COX-2 / LOX (Dual Inhibition) | >70% edema inhibition in vivo; superior gastric safety profile vs. standard NSAIDs. | 4 |

| 2,5-diaryl (Cl/NO₂ substituted) | S. aureus / E. coli (Antimicrobial) | Enhanced MIC compared to standard antibiotics; electronegative groups on the phenyl ring drastically increase potency. | 5 |

| 2,5-disubstituted (General) | HDAC8 (Anticancer) | IC₅₀ values comparable to Vorinostat (SAHA); promising cytotoxicity against human cancer cell lines. | 6 |

Conclusion

The transition from harsh, reagent-heavy syntheses to elegant, catalytic, and photoredox-driven methodologies has unlocked new potential for the 2,5-disubstituted 1,3,4-oxadiazole scaffold. For drug development professionals, mastering the causality behind these synthetic protocols ensures not only high-yield library generation but also the successful integration of this privileged pharmacophore into next-generation therapeutics.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. 7

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC / NIH. 5

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. 8

-

IBX/KI Promoted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. Bentham Direct. 3

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. PMC / NIH. 1

-

Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. Taylor & Francis Online. 4

-

Photoredox/Cobalt-Catalyzed Cascade Oxidative Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles under Oxidant-Free Conditions. Organic Chemistry Portal. 2

-

Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Der Pharma Chemica.6

Sources

- 1. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoredox/Cobalt-Catalyzed Cascade Oxidative Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles under Oxidant-Free Conditions [organic-chemistry.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Cyclization of Diacylhydrazines to Form 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Strategic Rationale & Scope

The 1,3,4-oxadiazole core is a highly privileged scaffold in drug development, frequently utilized as a metabolically stable bioisostere for amides and esters ([1]). Among its derivatives, 2-chloro-1,3,4-oxadiazoles serve as versatile electrophilic hubs for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This application note details a robust, field-proven protocol for the synthesis of 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole . The methodology leverages the in situ generation and dehydrative cyclization of a diacylhydrazine equivalent, followed by a highly optimized dehydroxylative chlorination step ([2]).

Mechanistic Pathway

The synthesis is fundamentally a two-stage cascade designed for high atom economy and intermediate stability:

-

Diacylhydrazine Formation & Cyclization : 3-Methylbenzhydrazide is reacted with triphosgene (a safe, solid phosgene equivalent). This yields the transient diacylhydrazine intermediate, N-(3-methylbenzoyl)carbonochloridohydrazide. Driven by the nucleophilicity of the hydrazide nitrogen/oxygen and the extreme electrophilicity of the chlorocarbonyl group, this intermediate rapidly undergoes intramolecular cyclization to form 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one.

-

Dehydroxylative Chlorination : The resulting oxadiazolone exists in equilibrium with its lactim tautomer (2-hydroxy-1,3,4-oxadiazole). Treatment with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) converts the hydroxyl group into a highly reactive phosphorodichloridate leaving group. This is subsequently displaced by a chloride ion to yield the target 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole.

Pathway Visualization

Fig 1: Mechanistic workflow from 3-methylbenzhydrazide to the 2-chloro-1,3,4-oxadiazole target.

Experimental Protocols

Protocol A: Synthesis of 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Objective : Generate the cyclic oxadiazolone via the diacylhydrazine intermediate. Materials : 3-Methylbenzhydrazide, Triphosgene, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology :

-

Preparation : Suspend 3-methylbenzhydrazide (10.0 mmol, 1.0 equiv) in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

-

Base Addition : Add DIPEA (25.0 mmol, 2.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger for the HCl generated, driving the reaction forward while preventing premature degradation of the highly reactive chlorocarbonyl intermediate.

-

-

Chlorocarbonylation : Dissolve triphosgene (4.0 mmol, 0.4 equiv; delivering 1.2 equiv of phosgene) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

-

Causality: Slow addition at 0 °C suppresses the formation of symmetrical diacylhydrazide dimers (urea byproducts) and controls the exothermic gas evolution.

-

-

Cyclization : Remove the ice bath and stir at room temperature for 3 hours. The N-(3-methylbenzoyl)carbonochloridohydrazide intermediate forms and cyclizes in situ.

-

Workup : Quench carefully with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Validation : Analyze via LC-MS (expected[M+H]+ = 177.1) and TLC (Hexanes:EtOAc 1:1, UV active). Purify by recrystallization from hot ethanol to yield the pure oxadiazolone.

Protocol B: Chlorination to 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

Objective : Convert the oxadiazolone to the 2-chloro derivative. Materials : 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, POCl3, PCl5.

Step-by-Step Methodology :

-

Activation : In a fume hood, suspend the oxadiazolone (5.0 mmol, 1.0 equiv) in neat POCl3 (10.0 mL, excess). Add PCl5 (5.5 mmol, 1.1 equiv) in one portion.

-

Causality: POCl3 acts as both solvent and reagent. PCl5 is a superior chlorinating agent that accelerates the conversion of the intermediate phosphorodichloridate into the desired heteroaryl chloride, significantly reducing reaction time compared to POCl3 alone ([3]).

-

-

Reflux : Heat the mixture to 105 °C for 6 hours under a reflux condenser equipped with a drying tube.

-

Concentration : Cool to room temperature. Remove the bulk of the unreacted POCl3 by vacuum distillation.

-

Causality: Direct aqueous quenching of large volumes of POCl3 is violently exothermic and can cause rapid hydrolysis of the newly formed 2-chloro-1,3,4-oxadiazole product back to the starting material.

-

-

Quenching : Carefully pour the concentrated residue onto 50 g of crushed ice. Neutralize the acidic mixture to pH 7 by the slow, portion-wise addition of solid Na2CO3.

-

Extraction : Extract with ethyl acetate (3 × 30 mL). Wash with cold water and brine, dry over Na2SO4, and concentrate.

-

Validation : Purify via flash column chromatography (Hexanes:EtOAc 9:1) to afford the target compound. Target validation via 1H NMR (singlet for aromatic methyl at ~2.4 ppm) and 13C NMR (characteristic C-Cl oxadiazole carbon at ~152 ppm).

Quantitative Data: Chlorination Optimization

To validate the choice of reagents in Protocol B, an optimization matrix was established. The data below summarizes the effect of different chlorinating systems on the isolated yield of 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole.

| Entry | Reagent System | Additive / Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | POCl3 (neat) | None | 105 | 16 | 42% |

| 2 | POCl3 (neat) | DMF (0.1 equiv) | 105 | 8 | 76% |

| 3 | POCl3 (neat) | PCl5 (1.1 equiv) | 105 | 6 | 89% |

| 4 | SOCl2 (neat) | DMF (0.1 equiv) | 80 | 24 | <10% |

| 5 | POCl3 (in Toluene) | PCl5 (1.1 equiv) | 110 | 12 | 65% |

Data Interpretation: Entry 3 demonstrates that the addition of stoichiometric PCl5 to neat POCl3 provides the highest yield and shortest reaction time. Entry 2 serves as a viable alternative, utilizing Vilsmeier-Haack activation (via DMF) if PCl5 is unavailable, though with slightly lower efficiency.

References

1.[2] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 . MDPI Molecules. URL:[Link] 2.[1] Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles . MDPI International Journal of Molecular Sciences. URL:[Link] 3.[3] Deaminative chlorination of aminoheterocycles . Nature Chemistry / PMC - NIH. URL:[Link]

Sources

Application Note: Phosgene-Free Synthesis of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole via Oxidative Chlorocyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters [1]. While the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented, accessing 2-chloro-1,3,4-oxadiazoles traditionally requires highly toxic reagents such as phosgene or triphosgene to form an oxadiazolone intermediate, followed by chlorination with

This application note details a safer, highly efficient tandem oxidative cyclization and chlorination strategy. By utilizing N-chlorosuccinimide (NCS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), we can directly convert the formaldehyde-derived acylhydrazone of 3-methylbenzhydrazide into 2-chloro-5-(3-methylphenyl)-1,3,4-oxadiazole in a single, scalable operation.

Mechanistic Rationale & Strategy

To achieve the 2-chloro target directly from an acylhydrazone, the reaction must accomplish two distinct chemical events: intramolecular C–O bond formation (cyclization) and electrophilic halogenation at the C2 position.

We exploit the dual reactivity of NCS as both an oxidant and a chlorinating agent [2].

-

N-Chlorination & Cyclization: The reaction initiates with the electrophilic N-chlorination of the N'-methylene-3-methylbenzohydrazide intermediate. DBU, a strong, non-nucleophilic amidine base, promotes the elimination of HCl, driving the cyclodehydration to form the intermediate 5-(3-methylphenyl)-1,3,4-oxadiazole.

-

In Situ C2-Chlorination: The C2 position of the newly formed 1,3,4-oxadiazole ring is highly activated for deprotonation by DBU. In the presence of excess NCS, this position undergoes rapid electrophilic chlorination to yield the final 2-chloro derivative.

Mechanistic pathway of the tandem oxidative chlorocyclization process.

Causality Behind Reagent Selection

-

Why DBU? Unlike triethylamine (TEA), which can form complex adducts or degrade under strongly oxidative chlorinating conditions, DBU is sterically hindered and non-nucleophilic. It efficiently promotes the elimination of HCl without interfering with the electrophilic NCS [3].

-

Why 3.0 Equivalents of NCS? Standard oxidative cyclizations to form 2,5-disubstituted oxadiazoles require only 1.2 equivalents of NCS. Here, 1 eq is consumed for N-chlorination, 1 eq drives the oxidative cyclization, and the final 1 eq is strictly required for the electrophilic C2-chlorination.

-

Why Dichloromethane (DCM)? DCM is completely inert to NCS and provides excellent solubility for both the acylhydrazone and DBU, ensuring homogeneous reaction kinetics.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Role |

| 3-Methylbenzhydrazide | 150.18 | 1.0 | 751 mg | Starting Material |

| Formaldehyde (37% aq) | 30.03 | 1.2 | 486 µL | Carbonyl Source |

| N-Chlorosuccinimide (NCS) | 133.53 | 3.0 | 2.00 g | Oxidant / Chlorinating Agent |

| DBU | 152.24 | 2.0 | 1.50 mL | Base / Catalyst |

| Dichloromethane (Anhydrous) | N/A | N/A | 25 mL | Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Acylhydrazone Intermediate

-

In a 50 mL round-bottom flask, dissolve 3-methylbenzhydrazide (751 mg, 5.0 mmol) in 15 mL of absolute ethanol.

-

Add aqueous formaldehyde (37% w/w, 486 µL, 6.0 mmol) dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

-

Self-Validating Checkpoint: As the condensation proceeds, a white precipitate of N'-methylene-3-methylbenzohydrazide will form.

-

Cool the mixture to 0 °C, filter the precipitate via vacuum filtration, wash with cold ethanol (5 mL), and dry under high vacuum for 2 hours. (Expected yield: >90%).

Step 2: Tandem Oxidative Chlorocyclization

-

Transfer the dried acylhydrazone intermediate to an oven-dried 100 mL flask flushed with Argon. Dissolve in 25 mL of anhydrous DCM.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add NCS (2.00 g, 15.0 mmol) portion-wise over 10 minutes. Note: Maintaining 0 °C is critical here to prevent runaway exothermic N-chlorination and degradation.

-

Stir at 0 °C for 30 minutes. The suspension will begin to clarify.

-

Add DBU (1.50 mL, 10.0 mmol) dropwise via syringe over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

-

Self-Validating Checkpoint: The mixture will transition to a clear yellow/orange solution. TLC (Hexane:EtOAc 4:1) will show the disappearance of the baseline acylhydrazone (

~0.1) and the emergence of the non-polar 2-chloro-oxadiazole product (

Step 3: Workup and Purification

-

Quench the reaction by adding 20 mL of a 5% aqueous sodium thiosulfate (

) solution. Causality: This neutralizes any unreacted NCS and active electrophilic chlorine species, preventing over-halogenation during concentration. -

Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

-

Wash the combined organic layers with saturated

(20 mL) and brine (20 mL). -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via silica gel flash chromatography (Eluent gradient: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole as a white solid.

Experimental workflow for the synthesis and isolation of the target oxadiazole.

Quantitative Data & Optimization

The table below summarizes the optimization parameters that led to the finalized protocol, demonstrating the necessity of the specific reagent equivalents and base selection.

| Entry | Oxidant/Chlorinating Agent (Eq) | Base (Eq) | Solvent | Time (h) | Observed Yield (%) | Major Product |

| 1 | NCS (1.2) | DBU (2.0) | DCM | 4 | 0 | 5-(3-methylphenyl)-1,3,4-oxadiazole (Unsubstituted) |

| 2 | NCS (3.0) | TEA (2.0) | DCM | 6 | 35 | Complex mixture / Degradation |

| 3 | NCS (3.0) | DMF | 8 | 42 | 2-Chloro target (Incomplete conversion) | |

| 4 | NCS (3.0) | DBU (2.0) | DCM | 4 | 86 | 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole |

Note: Entry 1 confirms that 1.2 equivalents of NCS are sufficient for cyclization but entirely insufficient for the subsequent C2-chlorination.

Quality Control & Troubleshooting

To ensure a self-validating system, monitor the following potential failure modes and apply the corresponding corrective actions.

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Vigorous bubbling / Exotherm upon NCS addition | Rapid, uncontrolled N-chlorination leading to decomposition. | Ensure the reaction flask is strictly maintained at 0 °C during the portion-wise addition of NCS. Do not add NCS all at once. |

| High yield of unsubstituted oxadiazole (No Cl at C2) | Insufficient active chlorine available for the final electrophilic substitution step. | Verify NCS quality (titrate for active chlorine if old). Ensure a strict 3.0 molar equivalent of NCS is used. |

| Product co-elutes with a succinimide byproduct | Incomplete aqueous washing during workup. | Ensure thorough washing with saturated |

| Low conversion / Starting material remains | Inefficient deprotonation/elimination due to degraded or wet DBU. | Use fresh, anhydrous DBU. Ensure the DCM solvent is anhydrous, as water can hydrolyze the active N-chloro intermediate. |

References

-

Dobrotă, C., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. URL:[Link]

-

Pardeshi, S. P., Patil, S. S., & Bobade, V. D. (2010). N-Chlorosuccinimide/1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)–Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. Synthetic Communications, 40(11), 1601-1606. URL:[Link]

-

Yu, W., et al. (2013). I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. URL:[Link]

Application Note: Antimicrobial Evaluation of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole

[1][2][3][4]

Executive Summary & Technical Profile[5]

This guide details the protocol for utilizing 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole (referred to herein as OXD-Cl-3M ) in antimicrobial susceptibility assays.

Unlike standard antibiotics, OXD-Cl-3M belongs to a class of electrophilic 2,5-disubstituted 1,3,4-oxadiazoles. The presence of a chlorine atom at the C2 position of the oxadiazole ring, combined with the lipophilic 3-methylphenyl (m-tolyl) group at C5, imparts unique chemical reactivity. This compound acts primarily as a covalent modifier or electrophilic probe , capable of reacting with nucleophilic residues (cysteine thiols, lysine amines) in bacterial active sites.

Key Application Areas:

-

Hit-to-Lead Optimization: Screening for covalent inhibitors of bacterial enzymes (e.g., Mur enzymes, DNA gyrase).

-

Mechanism of Action Studies: Investigating electrophilic stress responses in S. aureus and E. coli.

-

Biofilm Eradication: Leveraging lipophilicity to penetrate extracellular polymeric substances (EPS).

Chemical Properties Table[6][7][8]

| Property | Specification | Technical Note |

| IUPAC Name | 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water. Hydrolytically unstable in basic aqueous media. |

| Reactivity | Electrophilic (SnAr) | The C2-Cl is a leaving group susceptible to nucleophilic attack. |

| Storage | -20°C, Desiccated | Protect from moisture to prevent hydrolysis to the oxadiazolone. |

Mechanism of Action (Hypothetical)

The antimicrobial activity of 1,3,4-oxadiazoles is well-documented, often targeting cell wall synthesis or DNA replication. However, the 2-Chloro variant introduces a specific mechanism: Nucleophilic Aromatic Substitution (SNAr) .

The electron-deficient oxadiazole ring activates the C2-chlorine. Upon entering the bacterial cell, OXD-Cl-3M can covalently bind to nucleophilic catalytic residues of essential enzymes, effectively functioning as a suicide inhibitor.

Diagram 1: Proposed Mechanism of Action Pathway

Caption: Figure 1. Pharmacodynamic pathway of OXD-Cl-3M showing cell entry, covalent target engagement, and potential hydrolytic deactivation.

Experimental Protocols

Stock Solution Preparation (Critical)

Due to the reactivity of the C-Cl bond, proper handling is essential to ensure the compound remains active during the assay.

-

Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%. Avoid water or alcohols for stock preparation.

-

Concentration: Prepare a 10 mg/mL (approx. 50 mM) master stock.

-

Procedure:

-

Weigh 10 mg of OXD-Cl-3M powder into a sterile, glass amber vial.

-

Add 1 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than twice.

-

Broth Microdilution Assay (MIC Determination)

This protocol is adapted from CLSI M07-A10 standards but modified for electrophilic compounds to minimize hydrolysis artifacts.

Materials:

-

Müller-Hinton Broth (MHB) (cation-adjusted).

-

96-well microtiter plates (polystyrene, U-bottom).

-

Bacterial inoculum (0.5 McFarland standard).

-

Resazurin dye (optional, for viability visualization).

Workflow:

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922 or S. aureus ATCC 29213) to

CFU/mL in MHB. -

Compound Dilution (The "Just-in-Time" Method):

-

Note: Do not perform serial dilutions in aqueous broth hours in advance.

-

Prepare a 2x concentration series in MHB immediately before addition to cells.

-

Example: Dilute stock to 256 µg/mL in MHB (keep DMSO < 2%). Perform serial 2-fold dilutions in MHB to reach 0.5 µg/mL.

-

-

Plating:

-

Add 50 µL of diluted compound to wells.

-

Immediately add 50 µL of bacterial inoculum.

-

Final volume: 100 µL. Final DMSO concentration: < 1%.

-

-

Incubation: 37°C for 18–24 hours (static).

-

Readout: Measure OD₆₀₀ or add 10 µL Resazurin (0.01%) and incubate for 1 hour (Blue = No Growth, Pink = Growth).

Diagram 2: Microdilution Workflow